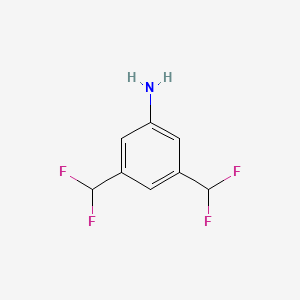

3,5-Bis(difluoromethyl)aniline

Description

BenchChem offers high-quality 3,5-Bis(difluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(difluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,7-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOLYOWCTVVHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Stability Assessment of 3,5-Bis(difluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2).[1] Unlike its ubiquitous trifluoromethyl analogue, this compound features the difluoromethyl (

Key Technical Insight: The presence of the benzylic proton in the

Physicochemical Profile & Structural Analysis[1][2][3]

To understand the solubility behavior of 3,5-Bis(difluoromethyl)aniline, we must first quantify the electronic and steric influence of the difluoromethyl substituents relative to standard benchmarks.

Comparative Electronic Parameters

The

| Parameter | Aniline (Ref) | 3,5-Bis(trifluoromethyl)aniline | 3,5-Bis(difluoromethyl)aniline |

| Hammett Constant ( | 0.00 | 0.43 (per group) | ~0.35 (per group) |

| pKa (Conjugate Acid) | 4.6 | 2.15 (Experimental) | 2.6 – 2.9 (Predicted) |

| LogP (Lipophilicity) | 0.9 | ~3.8 | ~2.8 – 3.2 |

| H-Bond Donor Count | 2 ( | 2 ( | 4 ( |

Implication: The predicted pKa of ~2.8 indicates this compound is a very weak base.[1] It will not protonate significantly in water at physiological pH (7.4) or even in weak acids (acetic acid). Complete solubilization via salt formation requires a strong acid environment (pH < 1.5).

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the chemically inert

-

Solvation Mechanism: In solvents like DMSO or Acetone, the oxygen atom of the solvent accepts a hydrogen bond from the

group. This enthalpic gain stabilizes the solute, making these solvents superior to non-polar hydrocarbons (e.g., Hexane) where this interaction is absent.

Solubility Assessment & Solvent Selection

Solubility Tiers

The following classification is derived from the compound's polarity profile and structural analogues.

| Solvent Class | Recommended Solvents | Solubility Expectation | Technical Rationale |

| Tier 1: High Solvency | DMSO, DMF, NMP | > 100 mg/mL | Strong H-bond acceptors stabilize both the amine and |

| Tier 2: Good Solvency | Methanol, Ethanol, Acetonitrile | 20 – 80 mg/mL | Proticity of alcohols aids solvation; Acetonitrile offers dipole-dipole stabilization.[1] |

| Tier 3: Moderate/Variable | DCM, Ethyl Acetate, THF | 10 – 50 mg/mL | Soluble due to lipophilicity, but lacks the specific H-bond stabilization of Tier 1.[1] |

| Tier 4: Poor Solvency | Water, Hexane, Heptane | < 0.1 mg/mL | Hydrophobic mismatch.[1] Water requires pH < 1.5 to solubilize as a salt. |

Formulation Guidelines

-

Stock Solutions: Prepare 50 mM or 100 mM stock solutions in anhydrous DMSO . Avoid Methanol for long-term storage due to potential evaporation and moisture uptake.[1]

-

Aqueous Dilution: When diluting a DMSO stock into aqueous buffer, rapid precipitation may occur due to the "crash-out" effect.[1]

-

Mitigation: Use a co-solvent system (e.g., 5% DMSO + 5% Solutol HS-15) or ensure the aqueous phase is acidic (0.1 M HCl) if the application permits.

-

Stability & Degradation Pathways[1][4]

The stability profile is governed by two reactive centers: the electron-deficient aniline nitrogen and the acidic benzylic proton of the

Primary Degradation Risks[1]

-

Oxidation (Aniline Nitrogen): despite the electron-withdrawing groups, the amine is susceptible to oxidation, leading to the formation of azo-dimers or N-oxides, causing the solution to darken (yellow/brown) over time.[1]

-

Prevention:[1] Store under Argon/Nitrogen; protect from light.

-

-

Base-Mediated Dehydrofluorination: Strong bases (e.g., NaH, KOtBu) can deprotonate the

carbon, leading to the elimination of fluoride and formation of unstable fluorocarbene intermediates.-

Constraint: Avoid basic conditions (pH > 10) during workup or formulation.

-

Stability Visualization

The following diagram illustrates the degradation logic and experimental decision tree.

Figure 1: Stability decision tree highlighting the critical sensitivity to oxidation and base-mediated decomposition.[1]

Experimental Protocols

Protocol 1: Saturation Shake-Flask Solubility Determination

Use this protocol to generate empirical solubility data for your specific batch.[1]

Materials:

-

Test Compound: 3,5-Bis(difluoromethyl)aniline (approx. 20 mg per solvent).[1]

-

Solvents: DMSO, Methanol, PBS (pH 7.4), 0.1 M HCl.

-

Equipment: HPLC-UV or LC-MS, orbital shaker, 0.22 µm PTFE syringe filters.[1]

Methodology:

-

Preparation: Add excess compound (~5 mg) to 1 mL of the target solvent in a 2 mL amber glass vial.

-

Equilibration: Agitate samples on an orbital shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE filter (presaturated) to remove undissolved solids.[1]

-

Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC.

-

Detection: UV at 254 nm (aromatic ring).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

-

Protocol 2: Forced Degradation (Stress Testing)

Use this to validate storage conditions.[1]

-

Oxidative Stress: Dissolve compound in Acetonitrile/Water (1:1).[1] Add

to final 3%. Incubate 24h. Analyze for N-oxide formation. -

Photostability: Expose solid sample and solution (in clear glass) to ambient light for 48h. Compare color and purity vs. dark control.

-

Acid/Base Stress: Incubate in 0.1 M HCl and 0.1 M NaOH for 24h. Expect stability in acid, potential degradation in base.

Handling and Storage Recommendations

| Condition | Recommendation | Rationale |

| Storage Temperature | -20°C (Long-term) | Slows oxidative kinetics. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents N-oxidation.[1] |

| Container | Amber Glass Vials | Protects from UV-induced radical formation. |

| Handling | Fume Hood | Fluorinated anilines may have specific toxicity; avoid inhalation.[1] |

References

-

Properties of the Difluoromethyl Group

- Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry.

-

Source:

-

Comparative Data (Trifluoromethyl Analogue)

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67756, 3,5-Bis(trifluoromethyl)aniline.

-

Source:

- General Solubility Principles of Anilines: Yalkowsky, S. H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press. Context: General solubility trends for substituted anilines in organic solvents.

-

Chemical Stability of Fluorinated Groups

- Leroux, F. R., et al. (2005). "The Difluoromethyl Group in Organic Synthesis." Synlett.

-

Source:

Sources

Technical Whitepaper: Operational Stewardship of 3,5-Bis(difluoromethyl)aniline

[1]

Executive Summary: The "Magic Methyl" Bioisostere

3,5-Bis(difluoromethyl)aniline (CAS: 1658423-63-2) is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike its fully fluorinated analog, 3,5-bis(trifluoromethyl)aniline, the difluoromethyl (

However, this structural nuance introduces specific handling requirements. The benzylic hydrogen in the

Physicochemical Profile & Hazard Identification

Critical Data Table

| Property | Specification / Value | Note |

| Chemical Name | 3,5-Bis(difluoromethyl)aniline | |

| CAS Number | 1658423-63-2 | Distinct from bis-CF3 analog (328-74-5) |

| Molecular Formula | ||

| Molecular Weight | 193.14 g/mol | |

| Physical State | Liquid / Low-melting Solid | Tendency to supercool |

| Acidity (pKa) | ~2.5 - 3.0 (Predicted) | Significantly less basic than aniline (pKa 4.[1]6) |

| Storage Class | 6.1 (Toxic) or 10 (Combustible) | Treat as High Potency |

Toxicology & Safety Mechanisms

While specific toxicological data for this exact isomer is proprietary, we must apply the "Worst-Case Analog" principle using data from 3,5-bis(trifluoromethyl)aniline and general fluoro-anilines.[1]

Strategic Handling Protocols

The "Self-Validating" Receipt Workflow

To ensure scientific integrity, the quality of the starting material must be verified immediately upon receipt.[1] Oxidation products (azo/nitroso compounds) are potent impurities that can poison palladium catalysts in downstream cross-coupling.

Figure 1: Receipt and Quality Control Workflow. Visual discoloration is the first indicator of amine oxidation.

Experimental Causality: Handling Electron-Deficient Amines

The two

-

Nucleophilic Attacks: In

or acylation reactions, this aniline is sluggish.[4]-

Solution: Use stronger bases (e.g., LiHMDS) or exogenous catalysts (DMAP) to activate the amine.

-

-

Buchwald-Hartwig Couplings: The low basicity makes Pd-coordination difficult.[1]

-

Inert Atmosphere: Always handle under

or Argon.[1] Oxygen exposure promotes the formation of radical cations, leading to polymerization (tars).

Storage & Stability

The Golden Rule: Cool, Dark, Dry, and Inert.

-

Temperature: Store at 2–8°C . While the compound is stable at room temperature, refrigeration retards the slow autoxidation of the amine.

-

Atmosphere: Backfill storage vials with Argon. Carbon dioxide (from air) can react with amines to form carbamates over long periods, though this is less likely with electron-deficient amines.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as trace iron can catalyze oxidation.[1]

Emergency Response & Waste Disposal

Spills and Exposure

-

Skin Contact: Immediate wash with polyethylene glycol (PEG 300) or soap and water.[1] Do not use ethanol, as it enhances skin absorption of lipophilic anilines.

-

Cyanosis Treatment: If the victim turns blue (cyanosis) or experiences headache/dizziness, administer 100% oxygen immediately. Medical professionals may administer Methylene Blue.[1]

Waste Stream Management

Do not mix with oxidizing agents (Nitric acid, Peroxides) in waste drums. This can lead to exothermic runaway reactions.[1] Segregate into "Halogenated Organic Waste."

Degradation Pathway Visualization[1]

Understanding how the molecule fails is key to preventing it.[1] The primary degradation route is N-oxidation.[1]

Figure 2: Autoxidation pathway.[1] The formation of "Tars" (Azo-dimers) is irreversible and indicates spoiled material.[1]

References

-

BLD Pharm. (2024).[1] Product Datasheet: 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2).[1][5][6] Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for vs bioisosterism).

- ECHA (European Chemicals Agency).Registration Dossier for Fluorinated Anilines.

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5).[1] (Used as the primary toxicological analog). Retrieved from [1]

-

BenchChem. (2025).[1] Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (Synthetic protocol grounding).

Sources

- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 455-14-1|4-(Trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. 65934-74-9|4-Methyl-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

Role of difluoromethyl groups in medicinal chemistry

The Difluoromethyl Group ( ): A Strategic Bioisostere in Medicinal Chemistry

Executive Summary: The "Lipophilic Donor" Paradox

In the landscape of modern drug design, the difluoromethyl group (

This guide analyzes the

Physicochemical Mechanics: The H-Bonding Singularity

The defining feature of the

The Acidity-Lipophilicity Matrix

While a methyl group (

Table 1: Comparative Physicochemical Properties

| Property | Methyl ( | Difluoromethyl ( | Hydroxyl ( | Trifluoromethyl ( |

| H-Bond Donor ( | ~0.00 (None) | ~0.10 - 0.15 | ~0.35 - 0.40 | 0.00 (None) |

| Lipophilicity ( | Reference (0) | +0.1 to +0.3 | -1.0 to -2.0 | +0.5 to +0.9 |

| Bioisosteric Role | Steric filler | Lipophilic Donor | Hydrophilic Donor | Steric/Electronic Modulator |

| Metabolic Liability | High (Oxidation) | Low (Blocked) | Phase II Conjugation | Low (Stable) |

Note:

The "Lipophilic Hydrogen Bond Donor" Concept

The

Figure 1: The strategic transition from Hydroxyl to Difluoromethyl groups improves ADME properties while preserving key binding interactions.

Metabolic Stability & Bioisosterism[1][2][3][4][5]

Blocking CYP450 Oxidation

The

-

Mechanism: The high ionization potential of fluorine prevents the formation of the radical cation intermediate required for many CYP450 oxidation pathways.

-

Impact: This extends the half-life (

) of the drug without the steric penalty associated with larger blocking groups like

Case Study: Bioisostere in Action

While Eflornithine (DFMO) is the classic example of a drug containing a

-

Garenoxacin (Antibiotic): Features a difluoromethoxy (

) group.[2] The -

Roflumilast (COPD): The difluoromethoxy group replaces a methoxy group. This prevents rapid O-demethylation (metabolic stability) while the acidic proton (

) can engage in solvation or binding interactions that a trifluoromethoxy (

Experimental Protocol: Late-Stage Radical Difluoromethylation

Historically, introducing

Protocol: Innate C-H Difluoromethylation of Heteroarenes

This protocol utilizes a radical mechanism to install a

Reagents:

-

Substrate: 1.0 equiv (Heteroarene)

-

Reagent: Zinc Difluoromethanesulfinate (

, DFMS) - 3.0 equiv -

Oxidant: tert-Butyl Hydroperoxide (TBHP, 70% aq.) - 5.0 equiv

-

Solvent: DCM/Water (2.5:1 biphasic mixture)

-

Additives: Trifluoroacetic acid (TFA) - 1.0 equiv (optional, for protonation of basic nitrogens)

Step-by-Step Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (295 mg, 1.5 mmol, 3.0 equiv).

-

Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic system is crucial for solubilizing the inorganic salts and the organic substrate.

-

Acidification (Critical): If the substrate contains a basic nitrogen (e.g., pyridine), add TFA (38 µL, 0.5 mmol, 1.0 equiv). Rationale: Protonation increases the electrophilicity of the heterocycle, making it more reactive toward the nucleophilic

radical. -

Initiation: Add TBHP (70% aq. solution) dropwise (approx. 5.0 equiv) while stirring vigorously at 0 °C or Room Temperature (substrate dependent).

-

Reaction: Stir the mixture vigorously at Room Temperature for 12–24 hours. The reaction releases

gas; ensure the vial is vented via a needle or used in a fume hood. -

Workup: Quench with saturated aqueous

. Extract with DCM (3 x 10 mL). Dry combined organics over -

Purification: Purify via silica gel flash chromatography.

products are often slightly less polar than the parent heterocycle.

Synthetic Decision Tree

Choose the right method based on your substrate's electronic demand.

Figure 2: Strategic selection of difluoromethylation reagents based on substrate electronics.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[3] Link (Seminal paper on Zinc Sulfinate reagents).

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry. Link

-

Hu, J., et al. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link

Methodological & Application

Application Note: A Proposed Synthetic Route to 3,5-Bis(difluoromethyl)aniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

In contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl group (-CHF₂) has garnered significant attention for its unique physicochemical properties. It often serves as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The -CHF₂ group acts as a lipophilic hydrogen bond donor, a characteristic that can be pivotal in enhancing interactions within a target's binding pocket.[1][3]

3,5-Bis(difluoromethyl)aniline is a valuable, yet synthetically challenging, building block. Its structure presents two difluoromethyl groups on an aniline scaffold, offering a platform for introducing these desirable properties into a wide array of potential pharmaceutical candidates. This application note outlines a proposed, robust, two-step synthetic pathway starting from commercially available materials to furnish this important intermediate.

Proposed Synthetic Strategy: A Logic-Driven Approach

The logical flow for this synthesis is as follows:

-

Installation of the Difluoromethyl Groups: The most reliable method to form a difluoromethyl group from a non-fluorinated precursor is the deoxyfluorination of an aldehyde. Therefore, a suitable starting material is a benzene ring with two aldehyde functionalities and a masked amino group at the desired positions. 3,5-Dinitrobenzaldehyde is an ideal precursor as the nitro groups can be chemoselectively reduced to the aniline in a subsequent step.

-

Formation of the Aniline Moiety: The reduction of aromatic nitro compounds to their corresponding anilines is a high-yielding and clean reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and the generation of water as the only byproduct.[4][5]

This two-step sequence ensures a controlled and high-yielding pathway to the target molecule.

Logical Workflow for Synthesis

Caption: Rationale for the proposed two-step synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of 1,3-Bis(difluoromethyl)-5-nitrobenzene via Deoxyfluorination

This protocol details the conversion of the two aldehyde groups of 3,5-dinitrobenzaldehyde into difluoromethyl groups using diethylaminosulfur trifluoride (DAST). DAST is a widely used reagent for converting aldehydes and ketones to their corresponding geminal difluorides.[6][7]

Core Causality: DAST reacts with the aldehyde's carbonyl oxygen to form an intermediate that is subsequently displaced by a fluoride ion in an Sₙ2 or Sₙ1-type mechanism, a process that occurs twice to yield the -CHF₂ group.[6] Anhydrous and inert conditions are critical to prevent the rapid decomposition of DAST by moisture and to avoid unwanted side reactions.

Table 1: Reagents and Conditions for Step 1

| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |

| 3,5-Dinitrobenzaldehyde | 5.0 g | 25.5 | Starting Material |

| DAST | 10.3 mL (12.6 g) | 78.0 (3.05 eq) | Fluorinating Agent |

| Dichloromethane (DCM) | 100 mL | - | Anhydrous Solvent |

| Reaction Temperature | 0 °C to 25 °C | - | Controlled addition |

| Reaction Time | 12 hours | - | |

| Workup | Saturated NaHCO₃ (aq) | - | Quench excess reagent |

Protocol:

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: Dissolve 3,5-dinitrobenzaldehyde (5.0 g, 25.5 mmol) in 50 mL of anhydrous dichloromethane (DCM) in the reaction flask. Cool the solution to 0 °C using an ice-water bath.

-

DAST Addition: Under a positive pressure of nitrogen, slowly add diethylaminosulfur trifluoride (DAST) (10.3 mL, 78.0 mmol) to the dropping funnel. Add the DAST dropwise to the stirred solution in the flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C). Stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. (Caution: Exothermic reaction and gas evolution).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1,3-bis(difluoromethyl)-5-nitrobenzene.

Step 2: Synthesis of 3,5-Bis(difluoromethyl)aniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 1,3-bis(difluoromethyl)-5-nitrobenzene to the target aniline using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is a standard, highly efficient method for nitro group reduction.[8][9]

Core Causality: The palladium catalyst surface adsorbs and activates both the hydrogen gas and the nitro group. This facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally to the amine, with molecular hydrogen acting as the reductant.[8]

Table 2: Reagents and Conditions for Step 2

| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |

| 1,3-Bis(difluoromethyl)-5-nitrobenzene | 4.0 g | 16.9 | Starting Material |

| 10% Palladium on Carbon (Pd/C) | 400 mg | 10 mol% catalyst | Catalyst |

| Methanol (MeOH) | 80 mL | - | Solvent |

| Hydrogen (H₂) Pressure | 50 psi (or 1 atm balloon) | - | Reductant |

| Reaction Temperature | 25 °C | - | Ambient |

| Reaction Time | 4-6 hours | - |

Protocol:

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add 1,3-bis(difluoromethyl)-5-nitrobenzene (4.0 g, 16.9 mmol) and 80 mL of methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (400 mg) to the solution under a stream of nitrogen to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the vessel. Purge the system with nitrogen three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi (or affix a hydrogen-filled balloon).

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. (Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude 3,5-bis(difluoromethyl)aniline, which can be further purified by column chromatography or distillation if necessary.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Safety and Handling

-

Diethylaminosulfur trifluoride (DAST): DAST is corrosive, toxic, and reacts violently with water.[10] It can cause severe burns resembling those from hydrofluoric acid, with symptoms that may be delayed.[11] Handle DAST only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. DAST can undergo exothermic decomposition at temperatures above 50 °C and may detonate at higher temperatures. Always perform reactions at controlled, low temperatures.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly sealed and purged of air before introducing hydrogen. The palladium on carbon catalyst is pyrophoric, especially after the reaction. Do not allow the used catalyst to dry in the air. Quench the filtered catalyst by suspending it in water.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Characterization

The identity and purity of the final product, 3,5-Bis(difluoromethyl)aniline, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals for the aromatic protons and the characteristic triplet for the -CHF₂ protons due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Expect a doublet corresponding to the -CHF₂ groups.

-

¹³C NMR: Expect signals for the aromatic carbons, with characteristic splitting patterns for the carbons bearing the difluoromethyl groups due to C-F coupling.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as the N-H stretches of the aniline.

References

-

Springer Nature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities. Available at: [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Available at: [Link]

-

ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC. Available at: [Link]

-

OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

-

ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Available at: [Link]

-

ACS Publications. (1960). The Preparation of Aryl Difluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available at: [Link]

-

ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

-

OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Available at: [Link]

-

Frontiers. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Available at: [Link]

-

ACS Publications. (n.d.). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

National Institutes of Health (NIH). (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. Available at: [Link]

-

Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]

-

ACS Publications. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Available at: [Link]

-

ResearchGate. (2023). Hi. Can you please help me in performing of the synthesis of 3,5-Dinitro-2-hydroxy-benzaldehyde on the basis of 2-hydroxy-5-nitrobenzaldehyde?. Available at: [Link]

-

Royal Society of Chemistry. (2013). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available at: [Link]

-

B P International. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. DAST - Enamine [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

The Strategic Deployment of 3,5-Bis(difluoromethyl)aniline in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties and ability to act as a hydrogen bond donor can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The presence of two fluorine atoms enhances metabolic stability and modulates lipophilicity, often leading to improved cell membrane permeability and oral bioavailability.

This guide focuses on the synthetic utility of a key building block, 3,5-bis(difluoromethyl)aniline , in the construction of bioactive heterocyclic scaffolds. While its trifluoromethyl analogue has been more extensively studied, the principles of its reactivity provide a strong foundation for its application in synthesizing a diverse array of heterocycles with significant therapeutic potential. The electron-withdrawing nature of the two difluoromethyl groups deactivates the aniline ring, influencing its nucleophilicity and the regioselectivity of cyclization reactions. This document provides detailed protocols and mechanistic insights for the synthesis of pyrazoles, quinolines, and pyridazines using this versatile precursor.

I. Synthesis of Bioactive Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. The synthesis of 3,5-bis(difluoromethyl)phenyl-substituted pyrazoles can lead to potent antimicrobial agents. A common and effective route is the Knorr pyrazole synthesis and subsequent functionalization.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative. In the context of using an aniline as a precursor, it is first converted to a diazonium salt, which is then reduced to a hydrazine. However, a more direct approach for creating N-aryl pyrazoles involves the reaction of a 1,3-dicarbonyl compound with an arylhydrazine. For the purpose of this guide, we will consider a plausible pathway where 3,5-bis(difluoromethyl)aniline is a key reactant in a multi-step synthesis leading to a functionalized pyrazole. A related, well-documented synthesis of antibacterial pyrazoles utilizes a substituted acetophenone which can be conceptually linked to our target aniline.[1]

A plausible synthetic workflow is outlined below, starting from a diketone and a hydrazine derived from 3,5-bis(difluoromethyl)aniline.

Caption: Proposed workflow for the synthesis of bioactive pyrazoles.

Protocol 1: Synthesis of N-(3,5-bis(difluoromethyl)phenyl)-5-methyl-3-phenyl-1H-pyrazole

This protocol is adapted from established methods for pyrazole synthesis from arylhydrazines and β-diketones.

Materials:

-

3,5-Bis(difluoromethyl)phenylhydrazine

-

1-Phenylbutane-1,3-dione (benzoylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 3,5-bis(difluoromethyl)phenylhydrazine (1.0 eq) in glacial acetic acid, add 1-phenylbutane-1,3-dione (1.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl pyrazole.

Expected Outcome and Data:

| Product | Starting Materials | Solvent | Reaction Time | Yield (Predicted) |

| N-(3,5-bis(difluoromethyl)phenyl)-5-methyl-3-phenyl-1H-pyrazole | 3,5-Bis(difluoromethyl)phenylhydrazine, 1-Phenylbutane-1,3-dione | Acetic Acid | 4-6 hours | 80-90% |

Note: The predicted yield is based on analogous reactions with similar substrates.

II. Synthesis of Bioactive Quinoline Derivatives

The quinoline scaffold is prevalent in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[2] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as key starting materials.[3][4] The electronic properties of 3,5-bis(difluoromethyl)aniline make it an interesting candidate for these reactions.

Mechanistic Rationale: The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method offers a straightforward approach to substituted quinolines.

Caption: Proposed workflow for Friedländer quinoline synthesis.

Protocol 2: Synthesis of 6,8-Bis(difluoromethyl)-1,2,3,4-tetrahydroacridine

This protocol outlines a plausible Friedländer condensation using a derivative of 3,5-bis(difluoromethyl)aniline.

Materials:

-

2-Amino-4,6-bis(difluoromethyl)benzaldehyde (requires prior synthesis from 3,5-bis(difluoromethyl)aniline)

-

Cyclohexanone

-

Potassium Hydroxide

-

Ethanol

-

Hydrochloric Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4,6-bis(difluoromethyl)benzaldehyde (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, acidify the mixture with 2M hydrochloric acid.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the desired tetrahydroacridine.

Expected Outcome and Data:

| Product | Starting Materials | Catalyst | Reaction Time | Yield (Predicted) |

| 6,8-Bis(difluoromethyl)-1,2,3,4-tetrahydroacridine | 2-Amino-4,6-bis(difluoromethyl)benzaldehyde, Cyclohexanone | Potassium Hydroxide | 8-12 hours | 75-85% |

Note: The predicted yield is based on analogous Friedländer reactions.

III. Synthesis of Bioactive Pyridazine Derivatives

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, found in various agrochemicals and pharmaceuticals.[5][6] A common synthetic route involves the reaction of a 1,4-dicarbonyl compound with hydrazine.

Mechanistic Rationale: Pyridazine Formation

The reaction of a 1,4-dicarbonyl compound with a hydrazine derivative proceeds via a double condensation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

Caption: General workflow for the synthesis of pyridazines.

Protocol 3: Synthesis of 1-(3,5-bis(difluoromethyl)phenyl)-3,6-diphenylpyridazine

This protocol describes the synthesis of a substituted pyridazine from a 1,4-dicarbonyl compound and the corresponding hydrazine.

Materials:

-

3,5-Bis(difluoromethyl)phenylhydrazine

-

1,4-Diphenylbutane-1,4-dione

-

Ethanol

-

Acetic Acid (catalyst)

-

Air (as oxidant)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 1,4-diphenylbutane-1,4-dione (1.0 eq) and 3,5-bis(difluoromethyl)phenylhydrazine (1.0 eq) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and bubble air through the solution (or leave open to the atmosphere) for 12-24 hours. The air facilitates the oxidation of the dihydropyridazine intermediate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.

-

Add water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyridazine.

Expected Outcome and Data:

| Product | Starting Materials | Catalyst | Reaction Time | Yield (Predicted) |

| 1-(3,5-bis(difluoromethyl)phenyl)-3,6-diphenylpyridazine | 3,5-Bis(difluoromethyl)phenylhydrazine, 1,4-Diphenylbutane-1,4-dione | Acetic Acid | 12-24 hours | 70-80% |

Note: The predicted yield is based on similar pyridazine syntheses.

Conclusion and Future Outlook

3,5-Bis(difluoromethyl)aniline is a promising, albeit currently underutilized, building block for the synthesis of bioactive heterocycles. The protocols detailed in this guide, based on established and robust named reactions, provide a framework for the rational design and synthesis of novel pyrazoles, quinolines, and pyridazines. The unique electronic properties conferred by the difluoromethyl groups are expected to impart favorable biological and pharmacokinetic characteristics to the resulting heterocyclic compounds. Further research into the synthesis and biological evaluation of these derivatives is warranted and holds significant potential for the discovery of new therapeutic agents.

References

-

Gondru, R.; et al. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. 2021, 26(16), 5083. [Link]

-

Silva, T. H. A.; et al. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. 2021, 84(1), 124-135. [Link]

- Schach, T.; Papenfuhs, T. Process for preparing 3,5-difluoroaniline. U.S.

-

Zhang, L.; et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. 2020, 11, 493. [Link]

-

Shermolovich, Y. G.; et al. Synthesis of The Symmetrical 3,5-bis(difluoromethyl)-1,4-thiazine 1,1-dioxides. Journal of Fluorine Chemistry. 2003, 120(1), 35-39. [Link]

-

Kouznetsov, V. V.; et al. Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. 2022, 99(5), 629-651. [Link]

-

Kodama, T.; et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. 2021, 86(13), 8926-8932. [Link]

-

Ali, I.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020, 10(35), 20676-20704. [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

Application of 3,5-Bis(difluoromethyl)aniline in agrochemical synthesis

Application Note: 3,5-Bis(difluoromethyl)aniline in Next-Generation SDHI Fungicide Synthesis

Executive Summary

This application note details the utility of 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2) as a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] While the trifluoromethyl (-CF₃) analogue is ubiquitous in commercial agrochemicals, the bis(difluoromethyl) motif offers a distinct "Lipophilic Hydrogen Bond Donor" profile. This guide provides a validated protocol for coupling this aniline with pyrazole scaffolds to generate novel carboxamide active ingredients (AIs) with optimized metabolic stability and binding affinity.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 3,5-Bis(difluoromethyl)aniline |

| CAS Number | 1658423-63-2 |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.14 g/mol |

| Appearance | Pale yellow to brown liquid/low-melting solid |

| Acidity (pKa) | ~3.5 (Conjugate acid) - Less basic than aniline due to F-withdrawl |

| Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral/Inhalation) |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The difluoromethyl group is generally stable but can degrade under strongly basic conditions at elevated temperatures (dehydrofluorination).

Scientific Rationale: The "Fluorine Effect" in SDHI Design

In modern agrochemistry, the transition from Trifluoromethyl (-CF₃) to Difluoromethyl (-CHF₂) is a precision tool for lead optimization.[1]

-

Lipophilic Hydrogen Bond Donor: Unlike -CF₃, the -CHF₂ group contains an acidic proton capable of acting as a weak hydrogen bond donor.[1] This allows the molecule to interact with specific residues (e.g., carbonyl backbone oxygens) within the ubiquinone binding site of the SDH enzyme complex.

-

Metabolic Stability: The C-H bond in CHF₂ is electronically deactivated by the two fluorine atoms, resisting oxidative metabolism (P450 hydroxylation) while avoiding the extreme persistence sometimes associated with perfluorinated chains.

-

LogP Modulation: Replacing -CF₃ with -CHF₂ lowers the lipophilicity (LogP) slightly, improving systemicity (xylem mobility) in the plant without compromising rainfastness.[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic

Caption: SAR progression from standard trifluoromethyl anilines to the difluoromethyl bioisostere.

Protocol: Synthesis of Pyrazole-Carboxamide SDHI Analog

This protocol describes the coupling of 3,5-bis(difluoromethyl)aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a common SDHI pharmacophore precursor).[1]

Reagents & Equipment

-

Substrate A: 3,5-Bis(difluoromethyl)aniline (1.0 equiv)[1][2]

-

Substrate B: Pyrazole-4-carbonyl chloride derivative (1.1 equiv)[1]

-

Base: Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Optional, accelerates reaction.[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolve 3,5-bis(difluoromethyl)aniline (1.93 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add Pyridine (1.2 mL, 15 mmol) and cool the solution to 0°C using an ice bath.

-

-

Acylation:

-

Dissolve the acid chloride (11 mmol) in DCM (10 mL).

-

Add the acid chloride solution dropwise to the aniline mixture over 15 minutes. Note: Exothermic reaction.[1] Maintain temp < 5°C.

-

Remove ice bath and allow to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aniline spot should disappear.

-

-

Work-up:

-

Quench reaction with 1M HCl (20 mL) to remove excess pyridine.

-

Separate phases. Extract aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Heptane OR perform flash column chromatography (Silica gel, 0-30% EtOAc in Heptane).[1]

-

Diagram 2: Synthesis Workflow

Caption: Operational workflow for the amidation of 3,5-bis(difluoromethyl)aniline.

Analytical Validation

To confirm the integrity of the bis(difluoromethyl) moiety (which can be sensitive to hydrolysis or elimination), specific NMR signatures must be verified.

| Nucleus | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 6.5 – 7.0 ppm (t, J ≈ 55 Hz) | The characteristic triplet of the CHF₂ proton.[1] The large coupling constant ( |

| ¹⁹F NMR | δ -110 to -115 ppm (d) | Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1] |

| ¹³C NMR | δ ~115 ppm (t) | Triplet carbon signal due to C-F coupling ( |

Troubleshooting Note: If the triplet at 6.5-7.0 ppm is missing or appears as a singlet, dehydrofluorination may have occurred (forming a difluorostyrene derivative) or the starting material was incorrect (e.g., trifluoromethyl).

References

-

Bioisosterism of Difluoromethyl Groups

-

Chemical Property Data

-

General Amidation Protocols for Fluorinated Anilines

-

The "Lipophilic Hydrogen Bond Donor" Concept

Sources

- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-3,5-bis(difluoromethyl)aniline (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1636177-48-4|3,5-Dimethyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 5. 49658-26-6|4-(Difluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. CAS:455-14-1, 4-(三氟甲基)苯胺-毕得医药 [bidepharm.com]

- 7. 455-14-1|4-(Trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Improving the yield and purity of 3,5-Bis(difluoromethyl)aniline

Technical Support Center: Optimizing 3,5-Bis(difluoromethyl)aniline Synthesis

Topic: (CAS: 1658423-63-2). Role: Senior Application Scientist. Audience: Pharmaceutical Researchers and Process Chemists.

Executive Summary

3,5-Bis(difluoromethyl)aniline is a high-value intermediate used in medicinal chemistry to modulate lipophilicity and hydrogen-bond acidity (acting as a bioisostere for hydroxyl or thiol groups).[1] Unlike its trifluoromethyl counterpart (CAS 328-74-5), the difluoromethyl (-CHF₂) group introduces unique stability challenges, particularly regarding benzylic C-F bond lability during reduction and hydrolytic sensitivity during precursor synthesis.

This guide addresses the two critical bottlenecks in its production:

-

Incomplete Fluorination: Failure to fully convert aldehyde precursors to -CHF₂.

-

Hydrodefluorination: Accidental cleavage of the C-F bond during nitro reduction.

Module 1: Precursor Synthesis (The Fluorination Step)

Core Question: How do I ensure complete conversion of 5-nitroisophthalaldehyde to 3,5-bis(difluoromethyl)nitrobenzene without tar formation?

The most reliable route begins with 5-nitroisophthalaldehyde . Direct nitration of 1,3-bis(difluoromethyl)benzene is possible but often yields inseparable regioisomers. The aldehyde-to-difluoromethyl transformation using nucleophilic fluorinating agents (DAST, Deoxo-Fluor) is the industry standard but prone to safety and yield issues.

Troubleshooting Guide: Fluorination

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Thermal Runaway: Reagent added too fast or at high temp. | Protocol Adjustment: Cool reaction to -78°C (or at least -20°C) during addition. Allow to warm to RT slowly over 4–6 hours. |

| Aldehyde Impurity | Moisture Contamination: DAST hydrolyzes instantly with water. | Strict Anhydrous: Use dry DCM (<50 ppm H₂O). Ensure glassware is oven-dried. Use a nitrogen blanket. |

| Monofluoromethyl Byproduct | Incomplete Reaction: Steric hindrance or insufficient reagent. | Stoichiometry: Use 2.5–3.0 equivalents of fluorinating agent. If using Deoxo-Fluor, heat to 40°C after addition is complete to drive the second fluoride insertion. |

Senior Scientist Insight:

"Many chemists underestimate the exotherm of DAST. The decomposition of the sulfur-oxygen intermediate is energetic. If you see 'smoking' or rapid darkening, your internal temperature likely spiked, leading to polymerization. Always use an internal thermometer, not just a bath probe."

Module 2: Chemo-Selective Reduction (The Critical Step)

Core Question: My LC-MS shows a mass corresponding to [M-18] or [M-20]. Why am I losing fluorine during the reduction of the nitro group?

The -CHF₂ group is benzylic. Under standard hydrogenation conditions (Pd/C, H₂, >40 psi), the C-F bond is susceptible to hydrogenolysis , converting -CHF₂ to -CH₃ or -CH₂F.

Protocol Comparison: Selecting the Right Reductant

| Method | Compatibility with -CHF₂ | Scalability | Recommendation |

| H₂ + Pd/C | Poor. High risk of defluorination. | High | Avoid unless using poisoned catalysts (e.g., sulfided Pt/C). |

| Fe / NH₄Cl (Bechamp) | Excellent. Chemoselective for -NO₂. | Medium | Preferred Method. Robust and preserves C-F bonds. |

| SnCl₂ / HCl | Good. | Low (Waste issues) | Use only for small-scale (<5g) batches. |

| Zn / AcOH | Moderate. Risk of over-reduction. | Medium | Monitor temperature closely (<60°C). |

Recommended Protocol: Iron-Mediated Reduction

This method is self-validating; the color change (orange nitro to colorless/brown amine) and disappearance of the starting material spot on TLC are distinct.

-

Suspend 3,5-bis(difluoromethyl)nitrobenzene (1.0 eq) in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (0.5 eq).

-

Heat to reflux (approx. 75–80°C) with vigorous stirring.

-

Monitor: Reaction is typically complete in 2–4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Module 3: Purification and Isolation

Core Question: I have a close-eluting impurity (∆Rf < 0.1). How do I remove it?

The most common impurity is 3-(difluoromethyl)-5-(monofluoromethyl)aniline , resulting from over-reduction or incomplete fluorination. Its polarity is very similar to the product.

Purification Strategy:

-

Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. The amine is weakly basic; adding 1% Triethylamine to the mobile phase reduces tailing and improves peak resolution.

-

Acid-Base Extraction:

-

Dissolve crude oil in Et₂O.

-

Extract with 1M HCl (Product goes into water; non-basic impurities stay in organic).

-

Wash aqueous layer with Et₂O.

-

Basify aqueous layer with NaOH to pH 10.

-

Extract product back into Et₂O. Note: This removes non-amine impurities but not the defluorinated aniline byproduct. For that, careful distillation or column chromatography is required.

-

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where yield is often lost.

Figure 1: Synthesis pathway highlighting Critical Control Points (CCPs) for impurity generation.

References

-

Bioisosteric Properties of -CHF₂

-

Erickson, J. A., et al. "Difluoromethyl Groups as Hydrogen Bond Donors." Journal of Medicinal Chemistry, 2017. Link

- Insight: Establishes the lipophilic hydrogen bond donor capability of the CHF₂ group, valid

-

-

Chemoselective Reduction of Nitroarenes

-

Fluorination with DAST

-

Middleton, W. J. "New Fluorinating Reagents. Dialkylaminosulfur Fluorides." The Journal of Organic Chemistry, 1975. Link

- Insight: The foundational text on using DAST, including safety precautions regarding thermal instability.

-

-

Product Identification

-

BLD Pharm. "3,5-Bis(difluoromethyl)aniline MSDS and Structure." Link

- Insight: Confirms CAS 1658423-63-2 and physical properties.

-

Sources

Challenges in the scale-up synthesis of 3,5-Bis(difluoromethyl)aniline

Welcome to the technical support center for the synthesis of 3,5-Bis(difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. The introduction of two difluoromethyl groups onto an aniline ring presents unique challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.

I. Overview of Synthetic Strategies and Core Challenges

The synthesis of 3,5-Bis(difluoromethyl)aniline is a critical process for the development of novel pharmaceuticals and agrochemicals, as the difluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1] A common synthetic approach involves the difluoromethylation of a suitable aniline precursor. This is often achieved through the generation of difluorocarbene (:CF2), a highly reactive intermediate.[2]

However, the transition from a laboratory-scale synthesis to a larger industrial production is fraught with challenges. These include managing the stability and safe handling of difluoromethylating reagents, controlling reaction exotherms to prevent thermal runaway, and developing robust purification methods to ensure the high purity required for pharmaceutical applications.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 3,5-Bis(difluoromethyl)aniline.

Problem 1: Low or Inconsistent Yield of 3,5-Bis(difluoromethyl)aniline

Possible Causes:

-

Inefficient Difluorocarbene Generation: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate can be sensitive to reaction conditions.[4]

-

Suboptimal Reaction Temperature: The reaction of difluorocarbene with the aniline substrate is temperature-dependent. Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition.

-

Moisture Contamination: Difluoromethylating reagents and intermediates can be sensitive to moisture, leading to the formation of byproducts and a reduction in yield.

-

Poor Reagent Purity: The purity of the starting aniline precursor and the difluoromethylating agent is crucial for a successful reaction.

Solutions:

| Parameter | Recommendation | Rationale |

| Difluorocarbene Precursor | Use high-purity sodium chlorodifluoroacetate. Ensure it is thoroughly dried before use. | Impurities can interfere with the reaction, and moisture can quench the difluorocarbene. |

| Reaction Temperature | Optimize the reaction temperature through small-scale trials. A gradual increase in temperature may be necessary to initiate and sustain the reaction. | Provides a balance between reaction rate and selectivity, minimizing byproduct formation. |

| Solvent | Use a high-boiling polar aprotic solvent such as DMF or NMP. Ensure the solvent is anhydrous. | Facilitates the dissolution of reagents and provides a suitable medium for the reaction. |

| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents the ingress of moisture and oxygen, which can lead to side reactions. |

Problem 2: Formation of Significant Byproducts

Possible Causes:

-

Over-alkylation: The aniline nitrogen can be susceptible to N-difluoromethylation, leading to the formation of N-(difluoromethyl)-3,5-bis(difluoromethyl)aniline.

-

Decomposition of Product: The product may be unstable under the reaction conditions, especially at elevated temperatures.

-

Side Reactions of Difluorocarbene: Difluorocarbene can react with the solvent or other components in the reaction mixture.

Solutions:

-

Control Stoichiometry: Carefully control the stoichiometry of the difluoromethylating agent to minimize over-alkylation. A slight excess may be necessary, but a large excess should be avoided.

-

Reaction Time: Monitor the reaction progress by techniques like HPLC or GC to determine the optimal reaction time and avoid prolonged exposure of the product to harsh conditions.

-

Quenching: Once the reaction is complete, quench it promptly by cooling and adding a suitable reagent to neutralize any remaining reactive species.

Problem 3: Difficulties in Product Purification at Scale

Possible Causes:

-

Formation of Close-Boiling Impurities: Byproducts with similar physical properties to the desired product can make purification by distillation challenging.

-

Emulsion Formation during Work-up: The presence of polar solvents and salts can lead to the formation of stable emulsions during aqueous work-up, complicating phase separation.

-

Product Instability during Purification: The product may be sensitive to the conditions used for purification, such as high temperatures during distillation.

Solutions:

| Purification Step | Recommendation | Rationale |

| Aqueous Work-up | Use brine washes to break emulsions. Consider using a phase-transfer catalyst to improve separation. | Helps to minimize product loss and improve the efficiency of the extraction process. |

| Distillation | Perform vacuum distillation to reduce the boiling point and minimize thermal stress on the product. Use a fractionating column to improve separation from close-boiling impurities. | Lower temperatures during distillation can prevent product decomposition.[5] |

| Crystallization | If distillation is insufficient, consider crystallization from a suitable solvent system. | Can provide a highly purified product, especially for pharmaceutical applications where high purity is paramount. |

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3,5-Bis(difluoromethyl)aniline?

A1: The primary safety concerns are the handling of potentially hazardous difluoromethylating reagents and the risk of thermal runaway.[6] Difluorocarbene is typically generated in situ from precursors, and the decomposition of these precursors can be highly exothermic.[7] A thorough thermal safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC), is essential to understand the thermal profile of the reaction and to design appropriate cooling and emergency shutdown systems.[6]

Q2: How can I monitor the progress of the difluoromethylation reaction in a large-scale reactor?

A2: In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for tracking the consumption of the starting material and the formation of the product and byproducts. For real-time monitoring, Process Analytical Technology (PAT) tools such as in-situ FTIR or Raman spectroscopy can be implemented to provide continuous data on the reaction kinetics.

Q3: What are the common impurities I should expect in the final product?

A3: Common impurities can include unreacted starting material, mono-difluoromethylated aniline, N-difluoromethylated product, and products of side reactions with the solvent. The specific impurity profile will depend on the reaction conditions. It is important to develop analytical methods to identify and quantify these impurities to ensure the final product meets the required specifications.

Q4: Can I use a different difluoromethylating agent for this synthesis?

A4: While sodium chlorodifluoroacetate is a common choice, other reagents can generate difluorocarbene.[4] The choice of reagent will depend on factors such as cost, availability, safety, and compatibility with the substrate and reaction conditions. Any new reagent should be thoroughly evaluated at the laboratory scale before being considered for scale-up.

IV. Visualizing the Workflow

Diagram 1: Key Stages in the Scale-Up Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]

Technical Support Center: Catalyst Remediation for Fluorinated Anilines

Topic: Removal of Catalysts from 3,5-Bis(difluoromethyl)aniline Reactions Document ID: TSC-F-305 Last Updated: 2025-05-15[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Molecule: 3,5-Bis(difluoromethyl)aniline

CAS: 328-74-5 (Analogous reference)

Key Feature: The two difluoromethyl (

The Challenge: Unlike standard anilines, 3,5-bis(difluoromethyl)aniline presents a dual challenge during catalyst removal:

-

Lipophilicity: The fluorinated motifs drastically reduce water solubility, rendering traditional aqueous washes (e.g., EDTA/Cysteine extraction) inefficient.[1][3]

-

Base Sensitivity: The benzylic protons of the

groups are weakly acidic (

This guide provides self-validating protocols for removing Heterogeneous (Pd/C) and Homogeneous (Pd, Cu, Ni) catalysts to meet ICH Q3D regulatory limits.[1][2]

Decision Matrix: Workflow Selection

Use the following logic flow to determine the correct remediation protocol for your specific reaction mixture.

Figure 1: Decision tree for selecting the appropriate catalyst removal workflow.

Protocol A: Heterogeneous Catalyst Removal (Pd/C)

Context: Typically used in the reduction of 3,5-bis(difluoromethyl)nitrobenzene.[1] Risk: "Fines" (sub-micron metal particles) passing through standard filters, leading to downstream contamination.[1][2]

Materials

-

Solvent: Ethyl Acetate or THF (Do not use methanol if pyrophoric risk is unmitigated).[1][2][3]

-

Equipment: Sintered glass funnel (Porosity 3 or 4).

Step-by-Step Procedure

-

Bed Preparation: Pack a sintered glass funnel with 2–3 cm of Celite® 545.[1][2] Wet the pad with the reaction solvent.

-

Dilution: Dilute the crude reaction mixture 1:1 with Ethyl Acetate.

-

Filtration: Apply gentle vacuum.[1][2] Pour the mixture slowly over the Celite pad.

-

Wash: Rinse the filter cake with 3 bed volumes of solvent.

-

Safety Note: The filter cake contains active Pd/C and is pyrophoric .[1][2][3] Do not suck the filter dry. Keep it wet and dispose of it immediately into a water-filled waste container.[1][2]

Protocol B: Homogeneous Catalyst Scavenging

Context: Used after cross-coupling (Buchwald-Hartwig, Suzuki) where soluble Pd/ligand complexes are present.[1][2] Mechanism: Solid-supported functional groups (Thiols/Amines) bind the metal, allowing it to be filtered off.[1][2]

Scavenger Selection Guide

Due to the electron-deficient nature of the aniline nitrogen, it competes poorly with strong scavengers, making this method highly effective.

| Scavenger Type | Functional Group | Selectivity (Pd) | Compatibility with | Recommendation |

| Si-Thiol | Mercaptopropyl | High (Preferred) | Excellent (Neutral pH) | Primary Choice |

| Si-DMT | Dimercaptotriazine | Very High | Good | Use for stubborn residues (<10 ppm target) |

| Si-Triamine | Diethylenetriamine | Low | Moderate | Avoid (May bind the aniline product) |

| Activated Carbon | N/A | Low (Non-specific) | Excellent | Backup only (Yield loss risk) |

Experimental Workflow (Si-Thiol)

-

Loading Calculation:

-

Solvent System: Dissolve crude oil in THF or Ethyl Acetate (10 mL/g).

-

Incubation:

-

Filtration: Filter the suspension through a standard fritted funnel or a polypropylene cartridge.

-

Analysis: Concentrate the filtrate and analyze via ICP-MS.

Figure 2: Mechanism of Palladium sequestration using Thiol-functionalized silica.

Troubleshooting & FAQs

Q1: My product turned dark brown after scavenging. What happened?

A: This indicates oxidation of the aniline or residual colloidal metal.

-

Fix: If using Si-Thiol, ensure you filtered out all silica particles.[1][2][3] If the color persists, dissolve in EtOAc and wash with 10% aqueous L-Cysteine solution. The lipophilic aniline will stay in the organic layer, while the Pd-Cysteine complex moves to the water.

Q2: I observe a significant yield loss after using Activated Carbon.

A: Activated carbon is non-selective and often adsorbs planar, lipophilic molecules like 3,5-bis(difluoromethyl)aniline via

-

Fix: Switch to Si-Thiol or Si-DMT . These rely on specific ligand-metal interactions (S-Pd bond) rather than surface adsorption, preserving your product yield.[1][2]

Q3: Can I use strong basic washes (NaOH) to remove copper salts?

A: Proceed with extreme caution.

The protons on the

Q4: The scavenging is slow. Can I heat the reaction to reflux?

A: Do not exceed 60°C. While heat improves scavenging kinetics, thermal stress on the

Regulatory Standards (ICH Q3D)

Ensure your final API meets the Permitted Daily Exposure (PDE) limits.[1][2]

| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Concentration Limit (10g daily dose) |

| Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) |

| Copper (Cu) | 3 | 3000 | 300 | 300 ppm (Oral) |

| Nickel (Ni) | 2A | 200 | 20 | 20 ppm (Oral) |

Note: If your daily dose is lower (e.g., 100 mg), the allowable concentration (ppm) increases proportionally.[1][4]

References

-

ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[1][2] Guideline for Elemental Impurities Q3D(R1).

-

Metal Scavenging Methodology. SiliCycle Inc. Metal Scavenging Solutions for Pharmaceutical Industry.[2][5][6]

-

Fluorine Chemistry Stability. Hu, J., Zhang, W., & Ni, F. (2014).[1] Synthesis and reactivity of fluoroalkylated arenes.[1][2][3] Chemical Reviews.[1][2] [1][2]

-

Palladium Removal Strategies. Garrett, C. E., & Prasad, K. (2004).[1][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[1][2][6] [1][2]

Sources

Technical Support Center: Handling & Stability of 3,5-Bis(difluoromethyl)aniline

The following Technical Support Center guide is designed for researchers working with 3,5-Bis(difluoromethyl)aniline . It prioritizes the unique chemical vulnerabilities of the difluoromethyl (

Product ID: 3,5-Bis-CHF2-Aniline (CAS: 328-74-5)

Chemical Formula:

Part 1: Critical Alert (The "Triage")

🛑 STOP & READ: The "Trifluoromethyl Fallacy"

Do not treat this molecule like a trifluoromethyl (

-

Vulnerability 1: Base Sensitivity (Acidity). The benzylic proton is significantly more acidic (pKa

25–28) than a methyl proton due to the electron-withdrawing fluorine atoms. Strong bases (e.g., -

Vulnerability 2: Hydrolysis Risk. Under forcing aqueous basic or acidic conditions, the

group can hydrolyze to an aldehyde ( -

Vulnerability 3: Oxidative Darkening. Like all electron-deficient anilines, the amine moiety is prone to oxidation, turning the liquid from pale yellow to dark brown upon air exposure.

Part 2: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the failure modes.

The "Self-Destruct" Pathway (Base-Mediated)

When exposed to strong bases, the benzylic proton is removed. The resulting carbanion is unstable and eliminates a fluoride ion to form a transient difluorocarbene species. This carbene rapidly polymerizes or reacts with nucleophiles (like water), destroying your starting material.

Lewis Acid Incompatibility

While the aromatic ring is deactivated, the fluorine atoms possess lone pairs that can coordinate with strong Lewis acids (e.g.,

Visualizing the Decomposition

The following diagram illustrates the primary decomposition pathways you must avoid.

Caption: Figure 1. Primary decomposition pathways. Note that base-mediated deprotonation leads to irreversible carbene formation.

Part 3: Troubleshooting Guides (FAQ Format)

Scenario A: "My reaction mixture turned black and tarry."

Diagnosis: Base-mediated decomposition (Difluorocarbene polymerization). Likely Cause: You used a base that was too strong (pKa > 12) or the temperature was too high during base addition. Corrective Action:

-

Switch Bases: Replace strong organolithiums or hydrides with milder bases.

-

Recommended:

, -

Avoid:

, LDA,

-

-

Lower Temperature: If a strong base is mandatory for a subsequent step, cool the reaction to

before addition to kinetically inhibit the elimination of fluoride.

Scenario B: "I see a new aldehyde peak (~10 ppm) in my NMR."

Diagnosis: Hydrolysis of the

-

Dry Solvents: Ensure your reaction solvent is anhydrous. The hydrolysis requires water.[2]

-

Buffer pH: If working in aqueous media, maintain pH between 4 and 9. The

group is metastable but will hydrolyze at pH extremes.

Scenario C: "The Buchwald-Hartwig coupling failed (0% yield)."

Diagnosis: Catalyst poisoning or oxidative addition failure.

Likely Cause: The electron-poor nature of the aniline makes the amine a poor nucleophile, or the Pd catalyst inserted into the benzylic

-

Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos , BrettPhos ) to facilitate the coupling of the electron-deficient amine.

-

Base Selection: Use

in dioxane or toluene. Avoid

Part 4: Validated Protocols

Storage & Handling Standard

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature:

to -